molecular formula C25H30N2O4 B250459 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo: B250459
Peso molecular: 422.5 g/mol
Clave InChI: OMCVJSQVFSXJLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.

Mecanismo De Acción

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide targets the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway in the development and progression of various types of cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments include its potent anti-tumor activity, favorable pharmacokinetic profile, and well-tolerated nature. However, one limitation of using this compound in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for the study of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is to further investigate the safety and efficacy of this compound in clinical trials. Another potential direction is to explore the use of this compound in combination with other drugs to enhance its anti-tumor activity. Additionally, further studies are needed to better understand the mechanisms of action of this compound and to identify biomarkers that can predict patient response to this compound treatment.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. While there are still many questions to be answered about the safety and efficacy of this compound, its potential as a therapeutic agent for the treatment of cancer warrants further investigation.

Métodos De Síntesis

The synthesis of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for further studies.

Aplicaciones Científicas De Investigación

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs. This compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways that are critical for cancer cell survival and proliferation.

Propiedades

Fórmula molecular

C25H30N2O4

Peso molecular

422.5 g/mol

Nombre IUPAC

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C25H30N2O4/c1-18-12-14-27(15-13-18)25(29)20-4-8-21(9-5-20)26-24(28)19-6-10-22(11-7-19)31-17-23-3-2-16-30-23/h4-11,18,23H,2-3,12-17H2,1H3,(H,26,28)

Clave InChI

OMCVJSQVFSXJLI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4

SMILES canónico

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.